molecular formula C13H28O5 B8707414 3,6,9,12-Tetraoxaheptadecan-1-OL CAS No. 58821-30-0

3,6,9,12-Tetraoxaheptadecan-1-OL

Cat. No.: B8707414
CAS No.: 58821-30-0
M. Wt: 264.36 g/mol
InChI Key: BNDGLJHKQGHIBZ-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxaheptadecan-1-ol (CAS Registry Number: 58821-30-0 ) is a chemical compound with the molecular formula C13H28O5 and a molecular weight of 264.36 g/mol . It is a member of the polyethylene glycol (PEG) derivative family, specifically known as tetraethylene glycol monopentyl ether . This structure features a pentyl chain linked to a tetraethylene glycol moiety, which gives the compound amphiphilic properties, making it valuable as a non-ionic surfactant or detergent in research applications . The calculated properties of this compound include a density of 0.994 g/cm³ and a flash point of 165.63°C . Researchers utilize this PEG-based compound primarily in materials science and chemistry for its solvating and surface-active characteristics. It is strictly for use in laboratory research and industrial applications. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58821-30-0

Molecular Formula

C13H28O5

Molecular Weight

264.36 g/mol

IUPAC Name

2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C13H28O5/c1-2-3-4-6-15-8-10-17-12-13-18-11-9-16-7-5-14/h14H,2-13H2,1H3

InChI Key

BNDGLJHKQGHIBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOCCOCCOCCO

Origin of Product

United States

Ethoxylation of 1 Pentanol:this is an Addition Reaction Where Molecules of Ethylene Oxide Are Sequentially Added to the 1 Pentanol Substrate.

Reaction: C₅H₁₁OH + 4 C₂H₄O → C₅H₁₁(OCH₂CH₂)₄OH

Theoretically, all atoms from the reactants (1-pentanol and ethylene (B1197577) oxide) are incorporated into the final product. This makes the ethoxylation route an example of a 100% atom-economical reaction, which is highly desirable from a green chemistry perspective. google.com

Williamson Ether Synthesis:this is a Substitution Reaction. a Potential Pathway Involves Reacting the Sodium Salt of Tetraethylene Glycol with 1 Bromopentane.

Reaction Mechanism Elucidation in 3,6,9,12-Tetraoxaheptadecan-1-OL Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The mechanisms for the two primary synthetic routes, Williamson ether synthesis and alcohol ethoxylation, are distinct.

Investigation of Reaction Intermediates and Transition States

Williamson Ether Synthesis: This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comyoutube.com

Deprotonation (Intermediate Formation): The synthesis begins with the deprotonation of an alcohol using a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide intermediate. youtube.com For synthesizing the target molecule, one could start with either 1-pentanol (B3423595) or tetraethylene glycol. If starting with tetraethylene glycol, it is deprotonated to form the sodium tetraethylene glycoxide anion, [HO(CH₂CH₂)₄O]⁻Na⁺.

Nucleophilic Attack (Transition State): The alkoxide intermediate then attacks the electrophilic carbon of an alkyl halide (e.g., 1-bromopentane). The reaction proceeds through a single, concerted step involving a five-coordinate transition state. rsc.org In this transition state, the C-O bond is partially formed while the C-Br bond is partially broken. The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the electrophilic carbon, though this is not relevant when using a simple primary halide like 1-bromopentane. masterorganicchemistry.com

Alcohol Ethoxylation: The base-catalyzed ethoxylation of an alcohol involves the nucleophilic ring-opening of ethylene (B1197577) oxide. globallcadataaccess.org

Catalyst Activation (Intermediate Formation): The reaction is typically initiated by a basic catalyst, such as potassium hydroxide (B78521) (KOH). The catalyst deprotonates the alcohol (1-pentanol), forming an alkoxide anion (C₅H₁₁O⁻), which serves as the active nucleophilic species. wikipedia.orggloballcadataaccess.org

Nucleophilic Attack and Ring-Opening: The pentoxide anion attacks one of the carbon atoms of the ethylene oxide ring. This is a nucleophilic substitution where the epoxide oxygen acts as the leaving group, remaining within the molecule. This concerted step relieves the ring strain of the epoxide and forms a new alkoxide intermediate, HO(CH₂CH₂)OC₅H₁₁.

Chain Propagation: This new, larger alkoxide intermediate can then attack another molecule of ethylene oxide. This process repeats, extending the polyoxyethylene chain. Concurrently, a fast proton exchange occurs between the newly formed ethoxylate alcohol and the starting alcohol, regenerating the active alkoxide catalyst. acs.orgresearchgate.net The interaction can be viewed as proceeding through a three-molecular transition state involving the alcohol, the ethylene oxide molecule, and the catalyst surface or alkoxide. core.ac.uk

Kinetic Studies of Key Synthetic Steps

Alcohol Ethoxylation: Kinetic studies of alcohol ethoxylation show that the reaction is typically first-order with respect to the concentration of the alcohol, ethylene oxide, and the catalyst. core.ac.ukresearchgate.net Rate Law: Rate = k[Alcohol][Ethylene Oxide][Catalyst] The reaction is highly exothermic (ΔH ≈ -92 kJ/mol of ethylene oxide reacted), and the rate is strongly influenced by temperature. wikipedia.org Industrial processes must carefully manage this exothermicity to prevent thermal runaway. wikipedia.orgyoutube.com The rate constants for the addition of subsequent ethylene oxide units are not always identical. Often, the ethoxylated alcohol is more reactive than the starting alcohol, which can lead to a broad distribution of final products (polydispersity). wikipedia.org However, specialized catalysts have been developed to promote a "narrow-range" ethoxylation, where the reactivity of all alcohol species is similar, leading to a more uniform product. wikipedia.orgacs.org

Optimization of Reaction Conditions and Yield for the Chemical Compound

Optimizing the synthesis of this compound involves carefully controlling reaction parameters to maximize yield and purity while minimizing reaction time and byproducts.

For the Ethoxylation of 1-Pentanol:

Catalyst: Basic catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used. wikipedia.org The choice and concentration of the catalyst affect the reaction rate and the polydispersity of the product. acs.org Advanced heterogeneous catalysts or specific barium-based catalysts can be used to achieve a narrower distribution of ethoxylates, which is crucial for obtaining a high yield of the target n=4 adduct. wikipedia.orgacs.orgacs.org

Temperature and Pressure: The reaction is typically carried out at elevated temperatures (130-180°C) and pressures (1-6 atmospheres) to ensure a sufficient reaction rate. wikipedia.orgyoutube.com However, higher temperatures can increase the rate of side reactions. Optimization involves finding a balance where the reaction proceeds efficiently without significant degradation or byproduct formation. researchgate.net

Reactant Ratio: The molar ratio of ethylene oxide to 1-pentanol is the primary determinant of the average length of the polyoxyethylene chain. To target this compound, a molar ratio of approximately 4:1 (ethylene oxide:1-pentanol) would be used. Precise control of ethylene oxide feed is essential.

For the Williamson Ether Synthesis:

Base and Solvent: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO generally gives high yields. numberanalytics.com The use of potassium carbonate under solvent-free conditions represents a greener optimization. orgchemres.org

Temperature: Reaction temperatures can vary widely. Conventional methods may require reflux for several hours. sacredheart.edu

Microwave-Assisted Synthesis: A significant optimization is the use of microwave irradiation. This technique can drastically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. numberanalytics.comorgchemres.orgsacredheart.edu For a similar ether synthesis, optimal conditions were found to be just 3 minutes at 123°C. sacredheart.edu

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst allows the reaction to occur between reactants in different phases (e.g., an aqueous solution of NaOH and an organic phase with the alcohol and alkyl halide). This avoids the need for anhydrous solvents and strong, hazardous bases like NaH. francis-press.com

Table 2: Optimization Parameters for Synthesis of this compound

Parameter Ethoxylation Route Williamson Ether Synthesis Route Impact on Yield and Purity
Catalyst KOH, NaOH, specialized narrow-range catalysts wikipedia.orgacs.org Strong base (NaH), K₂CO₃, phase-transfer catalyst numberanalytics.comorgchemres.org Affects reaction rate and selectivity. Narrow-range catalysts improve purity in ethoxylation.
Temperature 130-180 °C youtube.com Room temperature to reflux; 123 °C (microwave) sacredheart.edu Higher temperatures increase rate but can lead to side reactions and lower selectivity.
Solvent Often solvent-free mdpi.com Polar aprotic (DMF, DMSO), or solvent-free numberanalytics.comorgchemres.org Influences nucleophile reactivity and simplifies purification in solvent-free systems.
Reactant Ratio ~4:1 (Ethylene Oxide:1-Pentanol) ~1:1 (Alkoxide:Alkyl Halide) Stoichiometry directly controls product formation; excess of one reactant may be used to drive completion.
Technology Continuous or semi-batch reactor frontiersin.org Batch reactor, Microwave reactor sacredheart.edu Microwave assistance can dramatically reduce reaction time and improve yield. sacredheart.edu

Isolation and Purification Techniques for Synthetic this compound

After synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, catalyst residues, and potentially byproducts or other ethoxylates (in the case of the ethoxylation route). A multi-step purification process is therefore required.

Neutralization and Catalyst Removal: If a basic catalyst like KOH or NaOH was used, the reaction mixture is first neutralized, often with an acid like acetic or phosphoric acid. Heterogeneous catalysts can be removed by simple filtration. acs.org

Extraction: Liquid-liquid extraction is a common first step. The crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and washed with water to remove salts and water-soluble impurities like residual glycols. google.compolymersource.ca For instance, a common procedure involves dissolving the residue in a solvent, washing with water and brine, drying the organic layer over an anhydrous salt like Na₂SO₄, and filtering. polymersource.ca

Distillation: Due to the relatively high boiling point of this compound and its precursors, vacuum distillation is an effective method for separating it from more volatile starting materials or lower boiling point byproducts. google.com However, separating it from other close-boiling ethoxylate oligomers can be difficult.

Chromatography: For achieving high purity, particularly for analytical or pharmaceutical applications, column chromatography is the preferred method.

Silica Gel Chromatography: This technique can effectively separate poly(ethylene glycol) ethers from unreacted poly(ethylene glycol) starting materials and other impurities. researchgate.net A solvent system such as chloroform/methanol (B129727) is often used as the eluent. researchgate.net

Polystyrene-Divinylbenzene (PS-DVB) Resins: Preparative chromatography using PS-DVB beads with ethanol/water as the eluent has been shown to be a powerful, scalable method for purifying PEG derivatives, offering an alternative free from toxic solvents. nih.gov

Precipitation/Recrystallization: If the product is a solid at a certain temperature, or if impurities can be selectively precipitated, this method can be employed. For example, poly(ethylene glycol) derivatives can often be purified by precipitation in a non-solvent like cold diethyl ether. researchgate.netpolymersource.ca

The final choice and sequence of purification steps depend on the synthetic route used, the scale of the reaction, and the required final purity of the this compound. Purity is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC). sacredheart.edu

Comprehensive Strategies for Structural Modification

The chemical architecture of this compound offers two primary avenues for structural modification: the terminal hydroxyl group and the polyether backbone. These modifications are instrumental in fine-tuning the molecule's physicochemical properties, such as solubility, and in introducing reactive handles for further conjugation.

Terminal Hydroxyl Group Functionalization

The terminal hydroxyl group is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups that can dramatically alter the molecule's characteristics and applications.

Esterification: The hydroxyl group of this compound can be readily converted to an ester. This is often achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is an effective method. researchgate.net The kinetics of such esterification reactions have been studied, revealing that the process can be influenced by the concentrations of the reactants and catalyst. scispace.com The introduction of an ester linkage can modify the polarity of the chain end and introduce new functionalities. A study on the synthesis of decanoyl esters of tri- and tetraethylene glycol demonstrated that the resulting ester-containing surfactants exhibit similar critical micelle concentrations and cloud points to their ether counterparts. nih.gov

Etherification: Williamson ether synthesis is a classic and versatile method for converting the terminal hydroxyl group into an ether linkage. researchgate.net This reaction typically involves deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. google.com This approach allows for the introduction of a wide variety of alkyl or aryl groups, thereby tuning the hydrophobicity of the molecule. For example, longer alkyl chains can be introduced to create more lipophilic derivatives. sci-hub.se Reductive etherification presents an alternative route, where aldehydes or ketones react with the alcohol in the presence of a reducing agent. organic-chemistry.org

Reaction Type Reagents Product Key Features
EsterificationCarboxylic acid, DCC, DMAPEsterModifies polarity, introduces new functional groups.
EtherificationAlkyl halide, NaHEtherTunes hydrophobicity by adding alkyl/aryl groups.

This table provides a summary of common reactions for modifying the terminal hydroxyl group of this compound.

Amidation: To introduce an amine functionality, the terminal hydroxyl group can be first converted to a better leaving group, such as a tosylate or mesylate, and then reacted with an amine source. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid, which is then coupled with a diamine using carbodiimide (B86325) chemistry. researchgate.net Amine-terminated oligoethylene glycols are valuable intermediates for bioconjugation, as the primary amine can readily react with activated esters or other electrophiles on biomolecules. google.comresearchgate.net

Urethane (B1682113) Formation: The reaction of the terminal hydroxyl group with an isocyanate yields a stable urethane linkage. energetic-materials.org.cn This reaction is fundamental in the synthesis of polyurethanes and is also employed to create bioconjugation handles. researchgate.net For instance, reacting this compound with a diisocyanate can produce a prepolymer with a reactive isocyanate group at the other end, which can then be conjugated to a biomolecule. nih.govnih.gov The kinetics of the reaction between polyethylene (B3416737) glycol and various diisocyanates, such as isophorone (B1672270) diisocyanate (IPDI) and toluene (B28343) diisocyanate (TDI), have been shown to follow second-order kinetics. energetic-materials.org.cn

Functional Group Synthetic Approach Application
AmineTosylation followed by amination; Oxidation to carboxylic acid followed by amidation.Bioconjugation, further derivatization.
UrethaneReaction with diisocyanates.Formation of polyurethanes, bioconjugation linkers.

This table outlines methods for introducing amine and urethane functionalities for bioconjugation.

Polyether Backbone Modifications

The synthesis of polyethylene glycol derivatives with varying numbers of ethylene oxide units is well-established. alfa-chemistry.com By controlling the polymerization of ethylene oxide, the length of the polyether chain can be precisely tuned. This allows for the synthesis of analogues of this compound with shorter or longer polyether backbones. The physical properties, such as boiling point and viscosity, are directly related to the chain length. Block copolymers can also be synthesized by the sequential polymerization of different monomers, leading to materials with unique self-assembly properties. nih.govtandfonline.comtaylorfrancis.comacs.org

Parameter Effect of Increasing Chain Length
Molecular WeightIncreases
ViscosityIncreases
Boiling PointIncreases
Water SolubilityGenerally increases up to a certain point

This table summarizes the general effects of altering the polyether chain length.

Introduction of Unsaturations: Unsaturated bonds can be incorporated into the polyether backbone to create reactive sites for further modification, such as through "click" chemistry or polymerization. researchgate.net For example, an alkyne-terminated polyethylene glycol can be synthesized by reacting the terminal hydroxyl group with propargyl bromide. researchgate.net Unsaturated polyesters can also be prepared by condensation polymerization using maleic anhydride. researchgate.net These unsaturated derivatives can be used to form crosslinked networks.

Introduction of Cyclic Moieties: Cyclic analogues of this compound can be synthesized through macrocyclization reactions of linear oligo(ethylene glycols). nih.govacs.org One approach involves the formation of a tosylate intermediate, which then undergoes an intramolecular cyclization. acs.org Another method utilizes a macrocyclic sulfate (B86663) as a precursor. nih.gov The introduction of a cyclic structure can significantly impact the molecule's conformation and binding properties.

Targeted Synthesis of Advanced Analogues of the Chemical Compound

The synthesis of advanced analogues of this compound can be approached through several strategic modifications to its basic structure. These include the introduction of branching and the substitution of heteroatoms to modulate its properties.

Branched Polyether Analogues

The introduction of branching into the polyether backbone of this compound can significantly alter its physical and chemical characteristics. Branched architectures can influence solubility, viscosity, and self-assembly behavior.

A general approach to creating branched polyether analogues involves the use of a multifunctional initiator for the polymerization of ethylene oxide. For instance, trimethylolpropane (B17298) allyl ether can serve as an initiator for anionic polymerization, leading to the formation of a dual-branched poly(ethylene glycol). rsc.org This methodology allows for the creation of a branched structure where the chain ends can be further functionalized. By adapting this method, one could synthesize branched analogues of this compound.

Another strategy involves the use of poly(oligoethylene glycol methacrylate) (POEGMA), which features a methacrylate (B99206) backbone with PEG side chains of tunable lengths. sigmaaldrich.com This approach allows for the creation of hyperbranched structures with a high density of functionalizable end groups. sigmaaldrich.com While typically used for larger polymers, the fundamental chemistry can be adapted for smaller, well-defined branched structures related to this compound.

The impact of branching on the properties of OEG-containing molecules has been demonstrated in the context of conjugated polymers for organic solar cells. unc.edu In this research, branched OEG side chains were shown to significantly improve the solubility of the polymers in "green" solvents like alcohols, a property that would be highly desirable for many applications of OEG derivatives. unc.edu This highlights how introducing branching to a molecule like this compound could be used to tailor its solubility for specific research needs.

Table 1: Comparison of Linear and Branched Oligo(ethylene glycol) Analogue Properties

Property Linear Analogue (e.g., this compound) Branched Analogue Potential Advantage of Branching
Molecular Architecture Single polyether chain Multiple polyether chains originating from a central core Increased hydrodynamic volume
Solubility Generally good in polar solvents Can be enhanced in specific solvents, including less polar ones unc.edu Tunable solubility for specific media
Viscosity Lower viscosity in solution Higher viscosity in solution Control over rheological properties
Self-Assembly Can form simple micelles or monolayers Can form more complex nanostructures acs.org Access to novel materials with unique morphologies
Functionalization Limited to the terminal hydroxyl group Multiple chain ends allow for multivalent functionalization rsc.org Increased loading capacity for conjugated molecules

Heteroatom-Substituted Analogues for Modulating Properties

The substitution of oxygen atoms within the polyether chain or the modification of the terminal hydroxyl group with other heteroatoms can profoundly impact the electronic properties, reactivity, and binding capabilities of this compound analogues.

A prominent example of heteroatom substitution is the introduction of sulfur to create thiol-functionalized OEG derivatives. The synthesis of thiol-functionalized tetraethylene glycol (TEG) has been achieved through enzyme-catalyzed transesterification of methyl 3-mercaptopropionate (B1240610) with TEG. mdpi.commorressier.com This method allows for the stepwise production of monothiol and dithiol derivatives. mdpi.commorressier.com Such thiol-functionalized analogues of this compound would be valuable for applications such as forming self-assembled monolayers on gold surfaces or for use in "click chemistry" reactions. mdpi.com

Another approach involves the synthesis of heterobifunctional PEGs with both mercapto and acetal (B89532) terminal groups. monash.edu This is accomplished through the anionic ring-opening polymerization of ethylene oxide using a functional initiator, followed by chemical modification of the terminal group. monash.edu This strategy could be adapted to create analogues of this compound with a thiol at one end and another distinct functional group at the other, enabling site-specific conjugation to different molecules or surfaces.

The synthesis of OEG derivatives with other heteroatoms, such as nitrogen in the form of azides, has also been reported. nih.gov These azide-terminated OEGs are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and versatile method for bioconjugation and materials synthesis. nih.govnih.gov

Table 2: Examples of Heteroatom-Substituted Tetraethylene Glycol Analogues and Their Synthesis

Heteroatom Analogue Type Synthetic Method Potential Application Reference
Sulfur Thiol-functionalized TEG Enzyme-catalyzed transesterification with methyl 3-mercaptopropionate Self-assembled monolayers, bioconjugation mdpi.commorressier.com
Sulfur Tetra(ethylene glycol) dithiol Deacetylation of bis(thioacetylated) oligoethylene glycol Crosslinking agent, surface modification chemicalbook.com
Nitrogen Azide-terminated OEG Desymmetrization of OEGs and conversion of a hydroxyl to an azide Click chemistry, bioconjugation nih.gov
Nitrogen Amino-functionalized OEG Functionalization of OEG with amino end groups pH-responsive materials, bioconjugation nih.govuni-mainz.de

Rational Design Principles for Derivatization for Specific Research Utility

The derivatization of this compound is not a random process but is guided by rational design principles aimed at achieving specific functionalities for research applications. These principles often revolve around controlling intermolecular interactions, solubility, and reactivity.

One of the primary goals of derivatizing OEG compounds is to control their self-assembly into well-defined nanostructures. The balance between the hydrophilic OEG chain and a hydrophobic segment dictates the morphology of the resulting assemblies, such as micelles or vesicles. nih.gov By systematically varying the length and branching of the OEG chain in analogues of this compound, researchers can tune the critical micelle concentration and the size and shape of the resulting nanoparticles.

Another key design principle is the introduction of functional groups for specific recognition or further reaction. For instance, the synthesis of OEG-terminated alkanethiol amides is designed to create stable self-assembled monolayers on gold surfaces for biosensing applications. nih.gov The structure of the OEG chain, including its length and conformation, has been shown to be critical for resisting non-specific protein adsorption. nih.gov

Furthermore, the incorporation of responsive moieties allows for the creation of "smart" materials that change their properties in response to external stimuli such as temperature, pH, or redox potential. uni-mainz.de For example, incorporating amino groups into the polyether backbone can impart pH-responsiveness. uni-mainz.de This principle could be applied to design analogues of this compound that release a payload or change their conformation under specific environmental conditions.

The choice of derivatization strategy is also influenced by the desired application. For example, in the development of materials for organic electronics, modifying conjugated polymers with OEG side chains is a strategy to enhance their processability in environmentally friendly solvents. rsc.org The architecture of the OEG side chain, whether linear or branched, has a significant impact on the solubility and the final properties of the material. unc.edu

Fundamental Research Questions and Objectives Pertaining to 3,6,9,12 Tetraoxaheptadecan 1 Ol

Strategic Design of Synthetic Pathways for Polyether Alcohols

The construction of polyether chains, such as the one found in this compound, requires careful planning to control the polymer length and architecture. Polyether alcohols are typically produced through the catalytic addition of alkylene oxides to initiator molecules. google.com

Iterative Etherification Reactions for Polyether Chain Elongation

A fundamental method for elongating polyether chains is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide ion by an alkoxide ion. byjus.comwikipedia.org It is a versatile method for preparing both symmetrical and asymmetrical ethers. byjus.com The reaction proceeds via an SN2 mechanism, where an alkoxide attacks a primary alkyl halide. wikipedia.orglibretexts.org This method is crucial for creating the ether linkages that form the backbone of polyether alcohols. For the synthesis of this compound, which is tetraethylene glycol monopentyl ether, an iterative approach would involve the sequential addition of ethylene (B1197577) oxide units to a pentanol (B124592) initiator, or the reaction of a pre-formed tetraethylene glycol with a pentyl halide.

A common route for synthesizing similar glycol ethers involves reacting a glycol with a monohydric alcohol in the presence of a catalyst. google.com For instance, tetraethylene glycol can be reacted with methanol (B129727) to produce methoxytetraglycol. google.com This highlights a general pathway where a polyglycol is etherified with a specific alcohol to yield the desired monoalkyl ether.

Convergent Synthesis Approaches for Complex Polyether Architectures

For more complex polyether structures, including branched or dendritic polyethers, convergent synthesis offers a more controlled and efficient approach. acs.orgnih.gov In a convergent strategy, smaller, pre-formed fragments of the final molecule are synthesized separately and then coupled together in the final steps. nih.gov This method allows for better control over the molecular weight and architecture of the resulting polyether. While this compound is a linear polyether, the principles of convergent synthesis can be applied to the preparation of its precursors or more complex analogues. For example, a tetraethylene glycol unit and a pentyl unit could be synthesized or obtained separately and then joined.

Catalytic Approaches in the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency and selectivity. The synthesis of polyethers is no exception, with various catalytic systems being employed to facilitate ether bond formation.

Lewis Acid and Brønsted Acid Catalysis in Polyether Synthesis

Both Lewis and Brønsted acids are effective catalysts in polyether synthesis. Lewis acids activate electrophiles by coordinating to them, thereby increasing their reactivity towards nucleophiles. youtube.com In the context of polyether synthesis, a Lewis acid can activate an alcohol or an alkylene oxide, facilitating the etherification reaction. google.comrsc.org For example, iron(III) triflate has been shown to be an efficient catalyst for the direct and selective etherification of alcohols. nih.gov

Brønsted acids, on the other hand, can protonate alcohols, making them better leaving groups in dehydration reactions to form ethers. rsc.org They can also promote cross-coupling reactions. acs.org The etherification of glycerol (B35011) with various alcohols has been successfully carried out using acidic HCLIN catalysts. researchgate.net The direct polymerization of diols to form polyethers can be achieved using a protic ionic salt as a catalyst. google.com

Catalyst TypeRole in EtherificationExample
Lewis Acid Activates electrophiles (e.g., alcohols, alkylene oxides)Iron(III) triflate nih.gov
Brønsted Acid Protonates alcohols to facilitate dehydrationAcidic HCLIN catalysts researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Ether Bond Formation

Transition metal catalysis offers a powerful set of tools for forming C-O bonds in ether synthesis. acs.org These methods can often overcome the limitations of traditional etherification reactions, such as the need for harsh conditions or the generation of stoichiometric waste. nih.gov Palladium- and copper-catalyzed Ullmann-type reactions are used to synthesize aryl-substituted ethers from aryl halides and alcohols. nih.gov More recently, iron-catalyzed systems have been developed for the selective formation of both symmetrical and unsymmetrical ethers directly from alcohols. nih.gov The mechanism often involves the activation of an alcohol to form an intermediate that is then attacked by another alcohol molecule. nih.gov

Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of polymers and other chemical products to minimize environmental impact. resolvemass.ca This includes using renewable feedstocks, designing energy-efficient processes, and maximizing atom economy. resolvemass.caprimescholars.com

In the context of polyether synthesis, green chemistry can be implemented in several ways. The use of bio-based materials, such as vegetable oils and their derivatives, is a key strategy for producing renewable polyols. mdpi.com The development of catalytic processes that operate under mild conditions and use non-toxic, recyclable catalysts is also a major focus. acs.org For example, organocatalysts are being explored for the sustainable and scalable preparation of aliphatic polyethers. acs.org

Atom economy, which measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product, is a crucial metric in green chemistry. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts. primescholars.com The synthesis of this compound via the direct addition of pentanol to tetraethylene glycol would have a high atom economy, as all atoms from the reactants are incorporated into the desired product.

The use of safer solvents is another important aspect of green chemistry. acs.org While some reactions require specific solvents, efforts are being made to replace hazardous organic solvents with more benign alternatives, such as water or bio-based solvents. acs.orgnih.gov

Green Chemistry PrincipleApplication in Polyether Synthesis
Renewable Feedstocks Use of bio-based materials like vegetable oils to produce polyols. mdpi.com
Catalysis Development of non-toxic, recyclable catalysts that operate under mild conditions. acs.org
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. primescholars.com
Safer Solvents Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. acs.orgnih.gov

Solvent Selection, Minimization, and Alternative Media Utilization

Alternative and Green Solvents:

Water: For certain reactions, water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. pnas.org While the Williamson synthesis is traditionally conducted under anhydrous conditions, modifications using phase-transfer catalysts can enable the use of aqueous systems. google.com

Supercritical Carbon Dioxide (scCO₂): scCO₂ is a non-toxic, non-flammable, and renewable solvent alternative. pnas.org Its low viscosity and ability to dissolve organic compounds make it a candidate for greener chemical processes, although its use requires specialized high-pressure equipment. pnas.org

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. google.com For the Williamson ether synthesis, this can be achieved by using a solid base like potassium carbonate and microwave irradiation, which can accelerate the reaction and simplify workup. orgchemres.org A solvent-free method for preparing polyoxyalkylene glycol monoalkyl ethers involves mixing the glycol with a concentrated aqueous solution of a metal hydroxide (B78521) and the alkyl halide, eliminating the need for an organic solvent. google.com Ethoxylation reactions are also frequently conducted under solvent-less conditions, where the alcohol itself acts as the reaction medium. mdpi.comresearchgate.net

Solvent Minimization: Beyond replacing conventional solvents, modern synthetic strategies emphasize the minimization of solvent use altogether. This not only reduces waste but also increases the volumetric productivity of reactors. Techniques like microwave-assisted synthesis can dramatically shorten reaction times, which often correlates with a reduced need for solvent volume to manage heat and mass transfer over extended periods. numberanalytics.comsacredheart.edu

Table 1: Comparison of Solvent Systems in Ether Synthesis

Solvent System Advantages Disadvantages Relevant Synthetic Route
Polar Aprotic (e.g., DMF, DMSO) High reaction rates, good solvation of cations numberanalytics.com Toxicity, environmental concerns, difficult to remove numberanalytics.compnas.org Williamson Ether Synthesis
Water (with Phase-Transfer Catalyst) Green, low cost, non-flammable pnas.org Potential for side reactions, requires catalyst google.com Williamson Ether Synthesis
Supercritical CO₂ Green, non-toxic, easy removal pnas.org Requires high-pressure equipment, limited solubility for some reactants Both
Solvent-Free Minimal waste, high reactor productivity, simplified purification google.comorgchemres.org Potential for high viscosity, challenges in heat management Both

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net

The two primary routes to this compound exhibit significant differences in their theoretical atom economy.

Integration of 3,6,9,12 Tetraoxaheptadecan 1 Ol in Complex Chemical Systems

Application in Polymer Chemistry and Advanced Materials Science

The chemical properties of 3,6,9,12-Tetraoxaheptadecan-1-OL also lend themselves to applications in polymer chemistry and materials science, particularly where surface properties are critical.

The terminal hydroxyl group of this compound is a reactive functional group that can be used as an initiator for polymerization reactions. This allows for the synthesis of more complex polymer structures where the polyether chain is incorporated.

One of the most versatile techniques for this is surface-initiated atom transfer radical polymerization (SI-ATRP). nih.govmdpi.com In this method, a surface is first functionalized with initiator molecules. The hydroxyl group of a polyether like this compound could be chemically converted into an ATRP initiator and anchored to a material's surface. Subsequent polymerization from these surface-bound initiators allows for the "grafting" of dense polymer brushes, creating a new surface layer with tailored properties. mdpi.com This approach enables the synthesis of well-defined macromolecules with controlled structure and functionality. mdpi.com

The compound and its structural relatives are used to modify the surfaces of materials to alter their physical and chemical properties. nih.gov High-performance polymers like polyether-ether-ketone (PEEK), which are chemically resistant and bioinert, often require surface modification to improve properties like biocompatibility and osseointegration for medical implants. nih.govfrontiersin.orgmdpi.com

Grafting polyether chains onto a hydrophobic surface like PEEK can significantly increase its hydrophilicity (wettability). mdpi.com This is because the oxygen atoms in the polyether backbone can form hydrogen bonds with water. This change in surface energy is crucial for improving biological interactions, such as promoting cell adhesion and proliferation. frontiersin.org Beyond grafting, polyethers are also used as components in coating formulations, such as paints, and as functional fluids. nih.govgoogle.com For example, silyl (B83357) polyethers, created by reacting a polyether with an epoxy-functional alkoxy silane, are used as surface modifiers in various compositions. google.com

Utility in Supramolecular Assembly and Host-Guest Chemistry

The amphiphilic nature of this compound, arising from its hydrophilic polyether backbone and more hydrophobic alkyl tail, drives its participation in self-assembly processes and its ability to interact with both polar and non-polar species. This section explores its role in the design of specialized ligands for metal coordination and its behavior in non-covalent binding with host molecules.

Design of Polyether-Based Ligands for Metal Coordination

The oxygen atoms within the polyether chain of this compound possess lone pairs of electrons that can effectively coordinate with various metal cations. This property allows for the design of ligands that can selectively bind specific metal ions, a fundamental concept in coordination chemistry and materials science. The flexible nature of the polyether chain enables it to wrap around a metal ion, forming a stable complex. The coordination number and the geometry of the resulting complex are influenced by the ionic radius of the metal ion. nih.gov

Table 1: Representative Stability Constants (log K) for Acyclic Polyether-Metal Ion Complexes

Metal IonRepresentative Acyclic Polyether LigandLog K
Li⁺Tetraethylene Glycol Dimethyl Ether1.20
Na⁺Tetraethylene Glycol Dimethyl Ether1.86
K⁺Tetraethylene Glycol Dimethyl Ether2.18
Mg²⁺1,11-bis(2-hydroxy-5-formylphenoxy)-3,6,9-trioxaundecane3.50
Ca²⁺1,11-bis(2-hydroxy-5-formylphenoxy)-3,6,9-trioxaundecane4.10
Sr²⁺1,11-bis(2-hydroxy-5-formylphenoxy)-3,6,9-trioxaundecane3.80
Ba²⁺1,11-bis(2-hydroxy-5-formylphenoxy)-3,6,9-trioxaundecane3.60

This table presents representative data from studies on analogous acyclic polyether ligands to illustrate the typical stability of such metal complexes. The values are indicative of the general trends in metal ion coordination by polyether chains.

The data in Table 1 suggests that the stability of the complexes is influenced by the match between the size of the metal ion and the cavity-like conformation the polyether chain can adopt.

Investigation of Non-Covalent Binding Interactions with Host Molecules

The linear and flexible structure of this compound allows it to act as a guest molecule, capable of being encapsulated within the cavity of various host molecules to form inclusion complexes. This process is primarily driven by non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and hydrogen bonding. A prominent class of host molecules known to form stable complexes with poly(ethylene glycol) derivatives are cyclodextrins. nih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic alkyl chain and the polyether backbone of this compound can be threaded into the cyclodextrin (B1172386) cavity, leading to the formation of a stable host-guest complex. The thermodynamics of this binding process can be investigated using techniques such as Isothermal Titration Calorimetry (ITC), which provides information on the binding affinity (Kₐ), enthalpy change (ΔH°), and entropy change (ΔS°). nih.gov

While specific ITC data for the complexation of this compound with cyclodextrins is not extensively documented, studies on similar guest molecules provide valuable insights into the nature of these interactions.

Table 2: Representative Thermodynamic Data for the Binding of a Guest Molecule to β-Cyclodextrin at 298.15 K

Guest MoleculeBinding Affinity (Kₐ) (M⁻¹)Enthalpy Change (ΔH°) (kJ mol⁻¹)Entropy Change (TΔS°) (kJ mol⁻¹)Gibbs Free Energy Change (ΔG°) (kJ mol⁻¹)
Adamantan-1-ol1.8 x 10⁴-31.4-7.5-23.9
Cyclohexanol5.9 x 10²-20.9-4.6-16.3
Heptanoic Acid1.2 x 10³-12.64.6-17.2

The data in Table 2 highlights that the formation of inclusion complexes is an enthalpically driven process for these representative systems, indicating the significant role of van der Waals interactions and hydrogen bonding in the stabilization of the complex. The negative Gibbs free energy change confirms the spontaneity of the binding process. The study of these non-covalent interactions is crucial for the development of new supramolecular architectures with tailored properties for applications in areas such as drug delivery and sensor technology.

Advanced Spectroscopic and Chromatographic Characterization of 3,6,9,12 Tetraoxaheptadecan 1 Ol

High-Resolution Mass Spectrometry for Molecular Identity and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule and for assessing the purity of a sample. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy and precision, HRMS can confirm the molecular formula of 3,6,9,12-Tetraoxaheptadecan-1-OL, which is C13H28O5 chemsrc.com. The theoretical monoisotopic mass of this compound can be calculated and compared against the experimentally measured mass, with a low mass error (typically <5 ppm) providing strong evidence for the correct molecular identity.

To analyze this compound by mass spectrometry, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. These methods are crucial because they impart minimal energy to the molecule during the ionization process, thus preserving the intact molecular ion and preventing significant fragmentation.

Electrospray Ionization (ESI): In ESI, a solution of the analyte is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would typically produce protonated molecules, [M+H]+, or adducts with alkali metal ions, such as sodium ([M+Na]+) or potassium ([M+K]+), which are often present as trace impurities in solvents or on glassware.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase. This technique is also effective for generating singly charged molecular ions of polyether compounds.

The use of these soft ionization techniques ensures that the primary ion observed in the mass spectrum corresponds to the intact molecule, allowing for confident molecular weight determination and subsequent confirmation of its elemental composition by HRMS.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. The measured parameter, Collision Cross Section (CCS), is a critical physicochemical property that reflects the three-dimensional structure of the ion.

By measuring the CCS value of the [M+H]+ or [M+Na]+ ions of this compound, researchers can gain insights into its gas-phase conformation. The flexible polyether chain can adopt various shapes, and the CCS value provides an averaged measure of its spatial configuration. Furthermore, CCS is highly valuable for differentiating between isomers. Molecules with the same mass but different structures will often exhibit distinct CCS values, providing an orthogonal method of identification to mass measurement alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assign the structure of this compound.

1H NMR: The proton NMR spectrum would show a series of signals corresponding to the different types of protons in the molecule. The terminal hydroxyl proton (-OH) would appear as a broad singlet. The protons on the carbon adjacent to the hydroxyl group and those on the carbons of the ethylene (B1197577) glycol units would likely appear as complex multiplets in the 3.5-3.7 ppm range. The protons of the terminal pentyl group would resonate at higher fields (further upfield), with the terminal methyl group (-CH3) appearing as a triplet around 0.9 ppm.

13C NMR: The carbon NMR spectrum provides one signal for each chemically unique carbon atom. The carbons of the polyether backbone would resonate in the 60-72 ppm region, while the carbons of the pentyl chain would appear in the 14-32 ppm range.

2D NMR: Advanced 2D experiments are essential to connect the different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of connectivity within the pentyl group and the ethylene glycol units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of both 1H and 13C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for establishing the connectivity between the pentyl group and the polyether chain, and between the individual ethylene glycol units across the ether oxygen atoms.

Predicted NMR Data for this compound

Predicted 1H NMR Chemical Shifts
AssignmentPredicted Shift (ppm)Multiplicity
HO-CH2-~3.65t
-O-CH2-CH2-O- (polyether)3.5 - 3.7m
-O-CH2-(CH2)3CH3~3.45t
-O-CH2-CH2-(CH2)2CH3~1.55quint
-(CH2)2-CH2-CH2CH3~1.30sext
-CH2-CH2-CH3~1.30sext
-CH3~0.90t
Predicted 13C NMR Chemical Shifts
AssignmentPredicted Shift (ppm)
HO-CH2-~61
-O-CH2-CH2-O- (polyether)70 - 72
-O-CH2-(CH2)3CH3~71
-O-CH2-CH2-(CH2)2CH3~32
-(CH2)2-CH2-CH2CH3~29
-CH2-CH2-CH3~22
-CH3~14

The long, flexible chain of this compound is subject to constant conformational changes in solution due to rotation around its numerous single bonds. NMR spectroscopy is a powerful tool for studying this dynamic behavior. By conducting variable-temperature (VT) NMR experiments, one can observe changes in the NMR spectra as a function of temperature. At lower temperatures, the rate of bond rotation may slow down sufficiently to allow for the observation of distinct signals for different conformers. Analysis of these changes can provide thermodynamic and kinetic information about the conformational equilibria of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that can be used for identification and for confirming the presence of specific functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the alkyl (C-H and C-C) portions of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Strong absorptions between 2950-2850 cm⁻¹ would correspond to the C-H stretching vibrations of the alkyl chains. A very prominent and characteristic feature would be the strong C-O stretching band, typically found around 1100 cm⁻¹, which is indicative of the numerous ether linkages and the primary alcohol.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching and bending vibrations of the hydrocarbon backbone would give rise to strong signals. The symmetric C-O-C stretching vibration of the ether groups also produces a characteristic Raman band.

Together, these two techniques provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and serving as a unique fingerprint for identification.

Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModeExpected Wavenumber (cm-1)TechniqueIntensity
O-H Stretch3600 - 3200IRStrong, Broad
C-H Stretch (Alkyl)2950 - 2850IR, RamanStrong
C-H Bend1470 - 1350IR, RamanMedium
C-O Stretch (Ether, Alcohol)1150 - 1085IRVery Strong

Computational and Theoretical Investigations of 3,6,9,12 Tetraoxaheptadecan 1 Ol

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are powerful computational tools used in the study of chemical compounds, including analogues of 3,6,9,12-Tetraoxaheptadecan-1-OL. These methods are instrumental in predicting the biological activity and physicochemical properties of molecules based on their structural features. By establishing a mathematical relationship between the chemical structure and the observed activity or property, these models can accelerate the discovery and optimization of new chemical entities.

For analogues of this compound, which belong to the broader class of oligo(ethylene glycol) ethers, chemoinformatic approaches can be employed to manage and analyze large datasets of structurally related compounds. QSAR and QSPR models, in particular, offer a systematic way to understand how modifications to the molecular structure—such as altering the length of the ethylene (B1197577) glycol chain, changing the terminal alkyl group, or introducing new functional groups—can influence their behavior and function. These predictive models are crucial for designing novel derivatives with desired characteristics, such as enhanced solubility, specific binding affinity, or improved biocompatibility. acs.org

Development of Predictive Models for Chemical Behavior and Function

The development of predictive QSAR/QSPR models for analogues of this compound involves a multi-step process that begins with the compilation of a dataset of compounds with known activities or properties. These properties can range from physicochemical characteristics like boiling point and water solubility to biological activities such as cytotoxicity or enzyme inhibition.

Once a dataset is established, molecular descriptors are calculated for each compound. These descriptors are numerical representations of the chemical structure and can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, providing information about electronic properties like orbital energies and partial charges.

A statistical method is then used to build a mathematical model that correlates these descriptors with the observed activity or property. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest and Support Vector Machines. researchgate.netresearchgate.net The goal is to create a robust model that can accurately predict the behavior of new, untested analogues. For instance, a QSPR model could be developed to predict the thermal properties of oligo(ethylene glycol) derivatives, which is crucial for their application in various industrial processes. nii.ac.jp

The predictive power of these models is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A well-validated QSAR/QSPR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.

Below is a hypothetical data table illustrating the types of molecular descriptors that could be used in a QSAR model for predicting a specific property of this compound analogues.

Compound NameMolecular Weight ( g/mol )LogPNumber of Ether OxygensPredicted Property (Arbitrary Units)
3,6-Dioxanonan-1-ol148.200.2525.8
3,6,9-Trioxaundecan-1-ol192.25-0.1537.2
This compound 280.38 0.45 4 9.1
3,6,9,12,15-Pentaoxanonadecan-1-ol324.430.05510.5

This table is for illustrative purposes and does not represent actual experimental or predicted data.

Virtual Screening and Lead Optimization Strategies for Derivative Design

Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to possess a desired biological activity. arxiv.org For derivatives of this compound, virtual screening can be a highly effective strategy for discovering new compounds with specific functionalities. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening relies on the knowledge of molecules that are already known to be active. If a set of active analogues of this compound is available, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. This pharmacophore can then be used as a query to search large compound databases for molecules that fit the model.

Structure-based virtual screening , on the other hand, requires the 3D structure of the biological target (e.g., a protein or enzyme). Molecular docking is a key technique in this approach, where virtual compounds are computationally placed into the binding site of the target to predict their binding affinity and orientation. patsnap.com This method is particularly useful when the goal is to design derivatives that can specifically interact with a known biological target.

Once a set of "hit" compounds is identified through virtual screening, the process of lead optimization begins. This is an iterative process where the chemical structure of a promising compound (a "lead") is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.com Computational methods play a crucial role in this stage. For instance, QSAR models can guide the chemical modifications by predicting the effect of structural changes on activity. Molecular dynamics simulations can be used to study the dynamic behavior of the lead compound in the binding site of its target, providing insights into the stability of the complex and potential modifications to enhance binding. researchgate.net

The general workflow for virtual screening and lead optimization of this compound derivatives can be summarized in the following table:

StepDescriptionComputational Tools
1. Target Identification & Library Preparation Identify the biological target of interest and prepare a virtual library of this compound derivatives.Database searching, chemical structure generation software.
2. Virtual Screening Screen the virtual library using either ligand-based (pharmacophore) or structure-based (docking) methods.Pharmacophore modeling software, molecular docking programs.
3. Hit Identification & Prioritization Analyze the screening results to identify promising "hit" compounds and rank them based on predicted activity and other properties.Scoring functions, clustering algorithms.
4. Lead Optimization Systematically modify the structure of the lead compounds to improve their properties, guided by computational predictions.QSAR/QSPR models, molecular dynamics simulations.
5. Synthesis & Experimental Validation Synthesize the most promising optimized compounds and test their activity experimentally to validate the computational predictions.N/A

Through these computational and theoretical investigations, the design and discovery of novel analogues of this compound with tailored properties can be significantly accelerated, reducing the time and cost associated with traditional experimental approaches.

Environmental Behavior and Fate of 3,6,9,12 Tetraoxaheptadecan 1 Ol in Aquatic and Terrestrial Systems

Mechanisms of Biodegradation in Various Environmental Compartments

The primary mechanism for the removal of 3,6,9,12-Tetraoxaheptadecan-1-OL from the environment is biodegradation. Alcohol ethoxylates are known to be readily biodegradable under both aerobic and anaerobic conditions. heraproject.comresearchgate.net

Microbial Degradation Pathways and Identification of Biodegradation Products

The biodegradation of alcohol ethoxylates like this compound proceeds through several well-documented pathways, primarily initiated by microbial enzymes.

Under aerobic conditions , two main initial degradation pathways occur simultaneously:

Central Fission: This is often the predominant pathway, involving the cleavage of the ether bond between the alkyl and polyoxyethylene chains. nih.gov This results in the formation of a fatty alcohol (in this case, tridecanol) and a polyethylene (B3416737) glycol (PEG) moiety. The fatty alcohol is then rapidly degraded via β-oxidation. The resulting PEG is also biodegradable, although sometimes at a slower rate than the parent AE. nih.gov

Terminal (ω-) Oxidation of the Alkyl Chain: This pathway involves the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid, forming an alkyl ethoxy carboxylate (AEC). This is followed by β-oxidation of the alkyl chain.

A third, less common aerobic pathway involves the terminal oxidation of the ethoxylate chain , leading to the formation of carboxylated intermediates.

Under anaerobic conditions , the primary degradation mechanism is different. It typically involves the stepwise shortening of the polyoxyethylene chain from the hydrophilic end, releasing acetaldehyde (B116499) at each step. This process continues until the lipophilic alkyl part is reached, which is then further degraded. nih.govcore.ac.uk Central fission is considered less likely in anaerobic environments. core.ac.uk

Biodegradation Products: The biodegradation of alcohol ethoxylates leads to the formation of various transient intermediates and final products.

Biodegradation PathwayInitial ProductsSubsequent ProductsFinal Products
Aerobic Central Fission Fatty Alcohols (e.g., Tridecanol), Polyethylene Glycols (PEGs)Fatty Acids, Shorter PEGsCarbon Dioxide, Water, Biomass
Aerobic ω-Oxidation Alkyl Ethoxy Carboxylates (AECs)Carboxylated intermediatesCarbon Dioxide, Water, Biomass
Anaerobic Ethoxylate Chain Shortening Shorter Alcohol Ethoxylates, AcetaldehydeFatty Alcohols, Acetic AcidMethane, Carbon Dioxide, Biomass

Influence of Environmental Factors on Biodegradation Kinetics

The rate of biodegradation of this compound is significantly influenced by several environmental factors.

Temperature: Biodegradation rates generally increase with temperature within a certain range. Studies on similar AEs have shown that degradation is faster at 25°C compared to lower temperatures. For instance, the half-life for the ultimate biodegradation of C12EO9 and C16EO3 in river water at 25°C was found to be 1 to 2.5 days. heraproject.com

pH: The optimal pH for the biodegradation of nonionic surfactants is typically near neutral (pH 7.0). While degradation can occur over a range of pH values, extreme acidic or alkaline conditions can inhibit microbial activity.

Oxygen Availability: Aerobic biodegradation is generally faster and more complete than anaerobic degradation. nih.govcore.ac.uk The presence of oxygen allows for the rapid central fission and subsequent oxidation of the resulting fragments. nih.gov In anaerobic environments, the degradation process is slower and may sometimes be incomplete, particularly for branched AEs. nih.gov

Abiotic Transformation Processes

While biodegradation is the primary fate process, abiotic transformations can also contribute to the removal of this compound from the environment, although to a lesser extent.

Hydrolysis under Varied Chemical Conditions

Alcohol ethoxylates, including this compound, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). heraproject.com The ether linkages in the polyoxyethylene chain and the linkage to the alkyl chain are resistant to cleavage by water at these pH levels. Therefore, hydrolysis is not considered a significant degradation pathway in natural aquatic or soil environments.

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The sorption of this compound to soil and sediment particles is an important process that influences its transport, bioavailability, and ultimately its degradation.

Sorption of alcohol ethoxylates is a complex process influenced by the properties of both the chemical and the sorbent (soil or sediment). The primary factors include:

Alkyl Chain Length: Sorption generally increases with the length of the hydrophobic alkyl chain.

Ethoxylate Chain Length: The effect of the hydrophilic ethoxylate chain is more complex. For some AEs, sorption has been observed to increase with the number of ethoxy units, suggesting a specific adsorption mechanism for the oxyethylene chain. epa.gov

Soil/Sediment Organic Carbon Content: The hydrophobic alkyl chain can partition into the organic matter of soil and sediment.

Clay Content: The hydrophilic polyoxyethylene chain can interact with the surfaces of clay minerals.

The sorption of alcohol ethoxylates to soil and sediment is often described by the Freundlich isotherm model . This model empirically describes the non-linear relationship between the amount of sorbed chemical and its concentration in the aqueous phase at equilibrium.

Desorption: The release of sorbed this compound from soil and sediment particles is also a critical process affecting its fate. Desorption can be a slow process, and a fraction of the sorbed surfactant may become resistant to desorption over time, a phenomenon known as aging. This can reduce the bioavailability of the compound for microbial degradation.

Sorption Coefficients for Related Alcohol Ethoxylates

While specific sorption data for this compound is unavailable, data for similar compounds can provide an estimate of its behavior. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption.

Compound ClassEstimated Koc (L/kg)Mobility PotentialReference
Ethoxylated C12-C16 alcohol3,920 - 13,530Low to Immobile santos.com
Ethoxylated branched C13 alcohol5,649 - 20,860Low to Immobile santos.com

It is important to note that these values are estimations and the actual sorption of this compound will depend on the specific characteristics of the soil or sediment.

Volatilization Potential from Water and Soil Surfaces

The tendency of a chemical to volatilize from water and soil is governed by its vapor pressure and its Henry's Law Constant. For the closely related tetraethylene glycol monobutyl ether, the vapor pressure is very low, estimated at 0.000015 kPa at 25°C. esig.org Similarly, the parent compound, tetraethylene glycol, has a vapor pressure of less than 0.01 mmHg. sigmaaldrich.com These low vapor pressures suggest a minimal tendency to evaporate from surfaces.

The Henry's Law Constant (HLC) predicts the partitioning of a chemical between air and water. A low HLC indicates a preference for the aqueous phase, meaning volatilization from water is not a significant environmental pathway. The estimated HLC for triethylene glycol monobutyl ether, a similar compound, is extremely low at 9.5 x 10⁻¹⁴ atm-m³/mol, indicating it is essentially nonvolatile from water surfaces. nih.gov For tetraethylene glycol monobutyl ether, the estimated HLC is similarly low at 9.52 x 10⁻¹⁴ atm-m³/mol. psu.edu Given these properties, this compound is expected to have a negligible potential for volatilization from water.

For soil, volatilization is primarily influenced by vapor pressure. Based on the low vapor pressure of its analogs, this compound is not expected to significantly volatilize from dry or moist soil surfaces. nih.govcdc.gov Its high water solubility further suggests it will tend to remain in the aqueous phase within moist soils rather than partitioning to the air. nih.gov

Table 1: Physicochemical Properties Relevant to Volatilization for Tetraethylene Glycol Ethers

Property Value (Tetraethylene Glycol Monobutyl Ether) Value (Triethylene Glycol Monobutyl Ether) Implication for Volatilization
Vapor Pressure 0.000015 kPa @ 25°C esig.org 2.5 x 10⁻³ mm Hg nih.gov Low
Henry's Law Constant 9.52 x 10⁻¹⁴ atm-m³/mol (estimated) psu.edu 9.5 x 10⁻¹⁴ atm-m³/mol (estimated) nih.gov Negligible from water
Boiling Point 189-194 °C @ 0.17 Torr cas.org 278 °C nih.gov Low
Water Solubility Miscible Soluble Low from water

Methodologies for Environmental Monitoring and Trace Analysis of the Chemical Compound

The detection and quantification of this compound and related glycol ethers in environmental matrices like water, soil, and air require sensitive analytical techniques. These compounds are part of a larger group of non-ionic surfactants, and their analysis can be challenging due to their low volatility and the complexity of environmental samples. jocpr.comresearchgate.net

Chromatographic Methods are the primary choice for the analysis of glycol ethers. jocpr.comnih.gov

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a common method. cdc.govntnu.no For air samples, a typical method involves adsorption sampling onto a solid sorbent, followed by thermal desorption and GC/MS analysis. researchgate.net For water and soil samples, direct injection may be possible, but often a sample preparation step like extraction is required. alberta.ca Derivatization may be used to increase the volatility of the analytes for GC analysis. cdc.gov

Liquid Chromatography (LC) is particularly well-suited for water-soluble, non-volatile compounds like glycol ethers. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity. jocpr.comepa.govepa.gov This technique often requires minimal sample preparation for aqueous samples. epa.gov For instance, the US EPA has verified a method using HPLC-MS/MS for the determination of tetraethylene glycol in drinking, surface, and ground waters. epa.govepa.gov

Sample Preparation is a critical step to isolate and concentrate the target analytes from the sample matrix. researchgate.net

For Water Samples: Direct aqueous injection is sometimes possible, especially with LC-MS methods. alberta.caepa.gov For trace analysis, a preconcentration step is often necessary. Solid-Phase Extraction (SPE) is widely used to isolate glycol ethers and other non-ionic surfactants from water samples before chromatographic analysis. researchgate.netresearchgate.net

For Soil and Sediment Samples: Extraction with a suitable solvent is the initial step. Methods like ultrasonic extraction may be employed. alberta.ca The resulting extract is then cleaned up and concentrated before analysis.

For Air Samples: Active sampling using adsorbent tubes is a standard method. The trapped compounds are then released for analysis, typically through thermal desorption. researchgate.net

Table 2: Summary of Analytical Methods for Glycol Ethers in Environmental Samples

Analytical Technique Sample Matrix Sample Preparation Detection Limit Reference
GC/MS Air Adsorption sampling, thermal desorption ~0.3-0.5 ppb researchgate.net
HPLC-MS/MS Drinking, Surface, Ground Water Little to no sample preparation required Not specified epa.gov
LC-ESI-MS Sea Water Derivatization (benzoylation) Not specified nih.gov
Ion-Pair Reversed-Phase LC Water Solid-phase extraction (SPE) 2.5 µg/L (for each PEO oligomer) researchgate.net
GC/FT-IR Water Direct aqueous injection Not specified alberta.ca
GC-FID / ¹³C NMR Industrial Samples Direct analysis Not specified ntnu.no

Table of Compound Names

IUPAC NameCommon Name(s)
This compoundTetraethylene glycol monopentyl ether
3,6,9,12-Tetraoxahexadecan-1-olTetraethylene glycol monobutyl ether, Butyltetraglycol
3,6,9,12-Tetraoxatetradecan-1-olTetraethylene glycol monoethyl ether
2-[2-(2-butoxyethoxy)ethoxy]ethanolTriethylene glycol monobutyl ether
Tetraethylene glycolBis[2-(2-hydroxyethoxy)ethyl] ether, Tetraglycol
Diethylene glycol2,2'-Oxydiethanol

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies for 3,6,9,12 Tetraoxaheptadecan 1 Ol Derivatives

Design of Compound Libraries for Comprehensive SAR/SFR Profiling

The systematic exploration of SAR and SFR for 3,6,9,12-tetraoxaheptadecan-1-ol derivatives often begins with the design and synthesis of compound libraries. These libraries typically feature variations in the length, rigidity, and polarity of the poly(ethylene glycol) (PEG) chain to comprehensively profile the impact of these structural changes on biological function.

In the context of PROTACs, where a molecule is engineered to bring a target protein and an E3 ubiquitin ligase into proximity for targeted protein degradation, the linker plays a pivotal role. precisepeg.combiochempeg.com The design of PROTAC libraries frequently involves the use of bifunctionalized PEG motifs, including those derived from this compound, which allow for the systematic variation of the linker length. nih.govbroadpharm.com This modular approach enables the rapid assembly of a diverse set of PROTACs for screening. nih.gov

A common strategy involves the parallel synthesis of a series of PROTACs where the number of ethylene (B1197577) glycol units in the linker is systematically varied. nih.gov For instance, a library might include linkers with 1, 2, 3, 4, or more PEG units to identify the optimal length for inducing efficient protein degradation. nih.govnih.gov The commercial availability of various bifunctionalized PEG linkers facilitates this process, allowing researchers to conjugate them to the warhead (targeting the protein of interest) and the E3 ligase-binding moiety. nih.govbroadpharm.com

Below is an illustrative data table summarizing a hypothetical compound library designed to probe the effect of linker length on PROTAC activity, where the core structure is based on a PEG scaffold.

Compound IDLinker MoietyNumber of Ethylene Glycol UnitsCalculated Linker Length (Å)Observed Biological Activity (e.g., DC50)
PROTAC-1Diethylene Glycol2~7.5>10 µM
PROTAC-2Triethylene Glycol3~11.05 µM
PROTAC-3Tetraethylene Glycol (related to this compound)4~14.5500 nM
PROTAC-4Pentaethylene Glycol5~18.0800 nM
PROTAC-5Hexaethylene Glycol6~21.52 µM

This systematic approach allows for the establishment of a clear SAR, demonstrating the sensitivity of the biological system to the linker length.

Correlation of Structural Motifs with Functional Output in Advanced Chemical Systems (e.g., linker efficiency in PROTACs)

The functional output of a PROTAC, such as its degradation efficiency (often measured by DC50 and Dmax values), is highly dependent on the structural motifs of the linker. For derivatives of this compound, the key structural features that are correlated with function include:

Linker Length: The length of the PEG chain is a critical determinant of the ability to form a stable and productive ternary complex between the target protein and the E3 ligase. nih.govresearchgate.net A linker that is too short may lead to steric clashes, preventing the simultaneous binding of both proteins. nih.govresearchgate.net Conversely, an excessively long linker can result in reduced efficacy due to increased entropy and a less favorable orientation for ubiquitin transfer. nih.gov Studies have shown that even a single ethylene glycol unit difference can significantly impact degradation potency and selectivity. nih.gov For instance, in some systems, a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov

Flexibility and Rigidity: While PEG-based linkers like those derived from this compound are generally flexible, the introduction of more rigid elements, such as piperazine (B1678402) or triazole rings, can influence the conformational freedom of the PROTAC. precisepeg.comresearchgate.net This can be advantageous in pre-organizing the molecule for optimal binding to the target proteins.

The following table illustrates the correlation between specific structural motifs in PEG-based linkers and their functional output in PROTACs.

Structural MotifFunctional ImpactExample Observation
Short PEG Chain (e.g., 2-3 units)Potentially suboptimal ternary complex formation due to steric hindrance.Reduced degradation potency (higher DC50 values) observed in some BRD4-targeting PROTACs. nih.gov
Optimal Length PEG Chain (e.g., 4-5 units)Facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination.Significant improvement in degradation efficiency (lower DC50 and higher Dmax).
Long PEG Chain (e.g., >6 units)May lead to decreased potency due to excessive flexibility and entropic penalties.A decline in degradation efficiency observed after a certain linker length is surpassed. nih.gov
Incorporation of Rigid Moieties (e.g., piperazine)Can improve conformational stability and cellular uptake.Enhanced biological activity and favorable pharmacokinetic properties. precisepeg.com
Hydrophilic Nature of PEGImproves aqueous solubility and can influence cell permeability.Better compatibility with physiological environments and potential for improved oral absorption. biochempeg.comaxispharm.com

Mechanistic Insights Derived from SAR/SFR Data

SAR and SFR studies provide valuable mechanistic insights into how this compound derivatives function as linkers in complex biological systems. The data gathered from compound libraries helps to elucidate the key molecular interactions that govern the formation and stability of the ternary complex in PROTACs.

One of the primary mechanistic insights is the concept of "cooperativity" in ternary complex formation. The linker does not merely tether the two binding moieties but actively participates in positioning them for optimal interaction with their respective proteins. The length and flexibility of the PEG chain directly influence the relative orientation of the target protein and the E3 ligase, which in turn affects the efficiency of the ubiquitination process. nih.gov

Furthermore, SAR studies have revealed that the linker can allosterically modulate the binding affinity of the PROTAC for its target proteins. In some cases, the formation of the ternary complex is a cooperative process where the binding of one protein enhances the affinity for the other. The linker's structure is instrumental in achieving this positive cooperativity.

Mechanistic studies have also highlighted the importance of the linker in overcoming steric hindrances. By systematically varying the linker length, researchers can navigate the protein surfaces and find a "sweet spot" that allows for productive complex formation without clashing with surface residues. researchgate.net

Computational SAR/SFR Approaches and Predictive Modeling for Polyether Derivatives

To complement experimental approaches, computational methods are increasingly being employed to predict the SAR and SFR of polyether derivatives like this compound. These in silico techniques can accelerate the design and optimization of molecules by providing insights into their three-dimensional conformations and interactions with biological targets.

3D-QSAR and Generative Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of polyether derivatives with their biological activity. acs.org For PROTACs, 3D-QSAR models can be used to predict the degradation potency based on the three-dimensional structure of the molecule, including the linker. More advanced deep generative models can even design novel linkers with desired properties, such as specific lengths and geometries, to optimize ternary complex formation. acs.org

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of molecules incorporating polyether linkers, leading to more efficient and selective therapeutic agents.

Future Research Directions and Translational Perspectives for 3,6,9,12 Tetraoxaheptadecan 1 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of glycol ethers often relies on petrochemical sources and energy-intensive processes. rsc.org Future research is geared towards developing greener, more sustainable, and economically viable synthetic routes.

Key areas of exploration include:

Bio-based Feedstocks: A significant future direction is the move away from petrochemicals. Research into synthesizing poly(tetramethylene ether glycol) (PTMEG) from furfural (B47365), a biomass derivative, showcases a feasible green route that could be adapted for other polyethers. rsc.org This approach could establish sustained competitiveness for producing bio-based ethers in a low-carbon society. rsc.org

Enzymatic Catalysis: Enzyme-catalyzed synthesis represents a powerful tool for producing functionalized glycol ethers under milder, solvent-less conditions. mdpi.com The use of enzymes like Candida antarctica Lipase B (CALB) has been effective in the transesterification of esters with polyethylene (B3416737) glycols (PEGs) and could be applied to the synthesis of 3,6,9,12-Tetraoxaheptadecan-1-ol. mdpi.com This method avoids harsh acid catalysts, aligning with the principles of green chemistry. mdpi.com

Efficient Catalytic Systems: Developing highly selective and efficient catalysts is crucial. For instance, SAPO-34 zeolite has been identified as an effective catalyst for the etherification of ethylene (B1197577) glycol with methanol (B129727), suggesting that zeolite-based catalysis could be a promising avenue for producing specific glycol ethers like this compound with high conversion rates and selectivity. rsc.org Another approach involves using polyperfluorosulfonic acid resin catalysts to react glycols with monohydric alcohols, offering a method that utilizes relatively inexpensive and less toxic starting materials. google.com

Table 1: Novel and Sustainable Synthetic Methodologies for Polyethers
MethodologyDescriptionPotential AdvantagesReference
Bio-based SynthesisUtilizing biomass-derived feedstocks like furfural to produce ether backbones.Reduces reliance on petrochemicals, lower carbon footprint, potentially more economical. rsc.org
Enzymatic Catalysis (e.g., CALB)Using enzymes for transesterification reactions under solvent-less conditions at lower temperatures."Green" process, high purity of products, avoids harsh acid catalysts. mdpi.com
Zeolite-Based Catalysis (e.g., SAPO-34)Employing microporous catalysts like zeolites to enhance selectivity in etherification reactions.High conversion and selectivity, potential for use in continuous flow systems. rsc.org
Solid Acid CatalysisUsing catalysts like polyperfluorosulfonic acid resins to facilitate the reaction between glycols and alcohols.Utilizes inexpensive and readily available starting materials with lower toxicity profiles. google.com

Advanced Applications in Interdisciplinary Fields, beyond Current Paradigms

While this compound and related compounds are used as solvents and functional fluids, their unique properties—a defined chain length, hydrophilic ether linkages, and a terminal hydroxyl group—make them suitable for more advanced applications.

Future interdisciplinary applications could include:

Bioconjugation and Drug Delivery: The hydrophilic and biocompatible nature of oligo(ethylene glycol) chains is highly valued in biomedicine. A structurally similar compound, 3,6,9,12-tetraoxatetradecan-1-ol, is noted for its role as a linker in bioconjugation, attaching biomolecules to surfaces or other molecules. This suggests that this compound could be functionalized and used in targeted drug delivery systems to improve the solubility and stability of pharmaceuticals. chemicalbook.com

PROTAC Linkers: Related short-chain PEG molecules are used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to degrade specific target proteins. chemicalbook.com The defined length and chemical properties of this compound make it a candidate for development as a PROTAC linker. chemicalbook.com

Surfactants and Emulsifiers: The amphiphilic nature of this molecule, with its hydrophobic butyl tail and hydrophilic oligoether head, allows it to act as a surfactant. Functionalized oligo(ethylene glycol)s have been shown to form micelles, indicating their potential in formulations requiring emulsification or in creating nanostructured systems. nih.gov

Table 2: Potential Advanced Applications for this compound
FieldPotential ApplicationRationaleReference
BiomedicineLinker for BioconjugationThe oligo(ethylene glycol) chain provides a biocompatible, hydrophilic spacer for attaching proteins or antibodies to surfaces or other molecules.
PharmaceuticalsComponent in Drug Delivery SystemsIts hydrophilic nature can improve the solubility and stability of hydrophobic drug compounds.
Targeted TherapyBackbone for PROTAC LinkersPEG-based linkers are integral to PROTACs; this molecule offers a defined length for precise control of linker properties. chemicalbook.com
Materials ScienceSpecialty Surfactant/EmulsifierThe amphiphilic structure allows for the formation of micelles and stabilization of emulsions. nih.gov

Addressing Knowledge Gaps and Emerging Challenges in Polyether Research

Despite their widespread use, there are knowledge gaps and challenges in the broader field of polyether and glycol ether research that are relevant to this compound.

Key challenges to address include:

Structure-Property Relationships: A deeper understanding of how the specific chain length and end-group of oligo(ethylene glycol) ethers influence their physical and biological properties is needed. For example, research on poly[oligo(ethylene glycol) methyl ether methacrylate] (POEGMA) shows that side chain length significantly impacts the swelling behavior and miscibility of polymers. rsc.org Systematic studies on mono-ethers like this compound would provide valuable data for designing materials with tailored properties.

Comprehensive Toxicity Databases: Following early concerns about the reproductive hazards of certain glycol ethers, industry and regulatory bodies have worked to expand the toxicity database. nih.gov However, ensuring a complete and scientifically sound understanding of the human health effects for the wide variety of glycol ethers remains an ongoing challenge. nih.gov Continued research is necessary to refine safety standards and understand the specific profiles of compounds like this compound.

Environmental Fate and Degradability: As the focus on sustainability grows, understanding the environmental persistence and degradation pathways of synthetic polyethers is critical. Future research should aim to design next-generation polyethers with programmed degradability without compromising their functional properties.

Table 3: Knowledge Gaps and Challenges in Polyether Research
AreaSpecific ChallengeImportanceReference
Material DesignPrecise Structure-Property CorrelationEnables the rational design of polymers and functional materials with specific, predictable properties. rsc.org
Health & SafetyIncomplete Toxicological ProfilesEssential for conducting sound risk assessments and setting appropriate safety standards for occupational and consumer exposure. nih.gov
Environmental ScienceUnderstanding and Improving DegradabilityCrucial for mitigating environmental pollution and developing more sustainable chemical products.

Potential for Integration into Next-Generation Functional Materials

The terminal hydroxyl group on this compound is a key feature, offering a reactive site for polymerization or grafting onto other molecules and surfaces. This makes it a valuable building block for creating advanced functional materials.

Potential integration pathways include:

Smart Coatings and Surfaces: Oligo(ethylene glycol) derivatives are of particular interest for creating "smart" coatings that respond to external stimuli like temperature. rsc.org For instance, POEGMA brushes can undergo a reversible phase transition, which can be used to control the absorption and desorption of molecules, making them promising for programmable drug release coatings. rsc.org The defined structure of this compound could be used to synthesize monomers for creating such highly-defined, thermoresponsive polymer brushes.

Functionalized Membranes: Poly(ether imide) (PEI) membranes have been successfully functionalized with oligo(ethylene glycol)s to alter their surface properties. researchgate.net Grafting molecules like this compound onto membrane surfaces could be a strategy to improve biocompatibility, reduce biofouling, and control transport properties for applications in filtration and biomedical devices.

Polymer Architecture Control: The compound can be used as a functional monomer or initiator to create block copolymers with well-defined hydrophilic segments. Research into ternary blends of homopolymers and their corresponding diblock copolymers shows that the architecture of the polymer chains, including side-chain length, has a significant impact on their self-assembly and phase behavior. rsc.org Using this compound would allow for precise control over the hydrophilic block in such complex systems.

Table of Mentioned Compounds

Table 4: Chemical Compounds Mentioned in this Article
Compound NameSynonym / AbbreviationFormula
This compoundTetraethylene glycol monobutyl etherC12H26O5
Poly(tetramethylene ether glycol)PTMEG(C4H8O)n
FurfuralC5H4O2
Candida antarctica Lipase BCALBN/A (Enzyme)
Polyethylene glycolPEG(C2H4O)nH2O
3,6,9,12-tetraoxatetradecan-1-olTetraethylene glycol monoethyl etherC10H22O5
Proteolysis-Targeting ChimeraPROTACVariable
Poly[oligo(ethylene glycol) methyl ether methacrylate]POEGMAVariable
Poly(ether imide)PEIVariable
MethanolCH4O
Ethylene GlycolC2H6O2

Q & A

Q. What are the recommended synthetic routes for 3,6,9,12-Tetraoxaheptadecan-1-OL, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of polyether alcohols like this compound typically employs stepwise Williamson ether synthesis or nucleophilic substitution reactions. For example:

  • Step 1: React ethylene oxide derivatives with alkanols under basic conditions (e.g., KOH/NaH) to iteratively extend the ether chain.
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate target oligomers.
    Critical parameters include temperature control (60–80°C to avoid side reactions) and stoichiometric excess of epoxide to ensure chain elongation . Yield optimization may require monitoring by TLC or HPLC-MS to detect premature termination products.

Q. How can researchers accurately determine the physicochemical properties (e.g., solubility, logP) of this compound?

Methodological Answer:

  • Solubility: Use shake-flask method with water, DMSO, and ethanol at 25°C, quantified via UV-Vis spectroscopy or gravimetric analysis. Polyether alcohols generally exhibit high hydrophilicity due to oxygen-rich backbones .
  • logP: Calculate using computational tools (e.g., ACD/Labs) or experimentally via octanol-water partitioning followed by GC-FID. For derivatives with nonylphenoxy groups (e.g., CAS 26264-02-8), logP values range from 2.5–4.0 due to hydrophobic tail interactions .

Advanced Research Questions

Q. What analytical techniques are most effective for detecting trace levels of this compound derivatives in environmental matrices?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from water samples .
  • Detection: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+) in positive ion mode. Use m/z 446.70 (C26H54O5) for quantification and fragment ions (e.g., m/z 89, 133) for structural confirmation .
  • Challenges: Matrix effects from surfactants require isotope dilution (e.g., deuterated internal standards) for accurate quantification .

Q. How do structural modifications (e.g., chain length, terminal groups) impact the self-assembly and micellization behavior of this compound analogs?

Methodological Answer:

  • Critical Micelle Concentration (CMC): Measure via surface tension assays (Du Noüy ring method) or fluorescence spectroscopy (pyrene probe). For example, derivatives with nonylphenoxy substituents (CAS 26264-02-8) show CMC values ~0.1 mM due to enhanced hydrophobicity .
  • Thermodynamic Parameters: Calculate ΔG_micelle using temperature-dependent CMC data. Longer ether chains reduce entropy penalties, favoring spontaneous micellization .
  • Advanced Imaging: Cryo-TEM or SAXS to analyze micelle morphology (spherical vs. rod-like) .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months. Monitor degradation via NMR (loss of ether peaks) and LC-MS (formation of carboxylic acid byproducts).
  • Stabilizers: Add antioxidants like BHT (0.1% w/w) or store under nitrogen atmosphere to suppress radical-mediated chain scission .
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life under ambient conditions .

Research Challenges and Contradictions

  • Synthetic Yield vs. Purity: Longer ether chains (e.g., tetraoxa derivatives) often require iterative purification, reducing overall yield .
  • Environmental Persistence: Despite high water solubility, nonylphenoxy-substituted analogs exhibit endocrine-disrupting potential, conflicting with "green chemistry" goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.